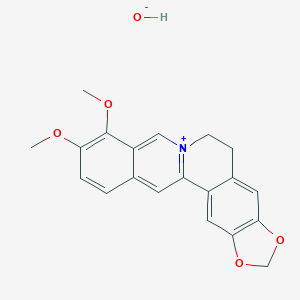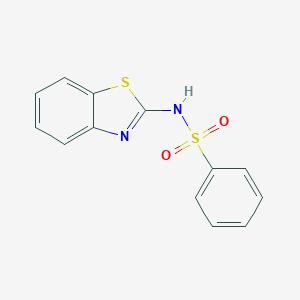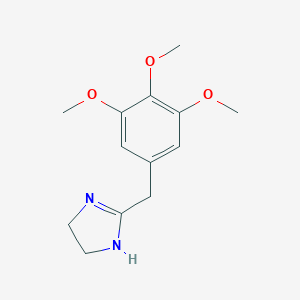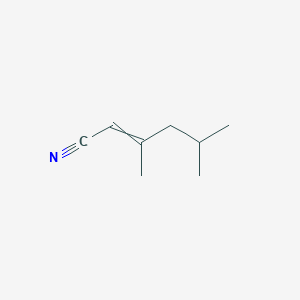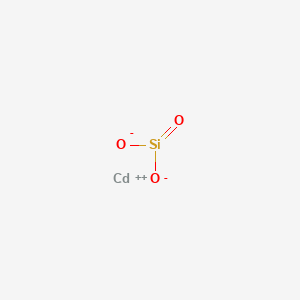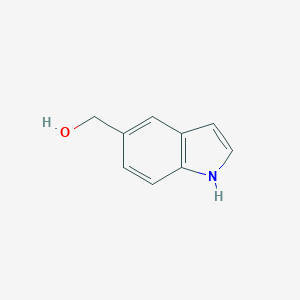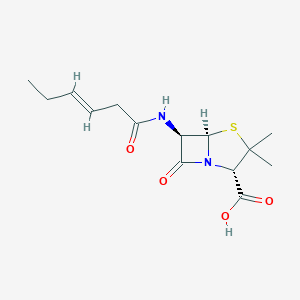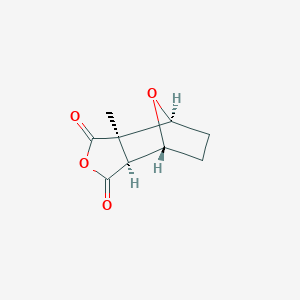
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-, commonly known as epoxyquinomicin C (EQC), is a natural product that has been extensively studied for its potential therapeutic applications. EQC belongs to the class of compounds known as quinones, which are known for their potent biological activities. EQC has been found to exhibit potent antitumor activity, making it a promising candidate for the development of novel cancer therapies.
Mécanisme D'action
The mechanism of action of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- involves the inhibition of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- binds to the proteasome and inhibits its activity, leading to the accumulation of intracellular proteins and ultimately resulting in apoptosis of cancer cells. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been found to inhibit the activity of other enzymes, including topoisomerase II and histone deacetylase.
Effets Biochimiques Et Physiologiques
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has several advantages for lab experiments. It is a potent inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is also relatively easy to synthesize, making it readily available for research purposes. However, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and hydrolysis, leading to the formation of inactive metabolites. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is also a potent cytotoxic agent, making it difficult to work with in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the study of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-. One direction is the development of novel cancer therapies based on the proteasome inhibition activity of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-. Another direction is the investigation of the anti-inflammatory, antioxidant, and neuroprotective effects of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis of analogs of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- may lead to the discovery of compounds with improved potency and selectivity for specific targets.
Méthodes De Synthèse
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is a natural product that is isolated from the fermentation broth of the actinomycete strain Streptomyces sp. MJ929-NF4. The synthesis of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been achieved through total synthesis, which involves the construction of the molecule from simple starting materials. The total synthesis of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been reported by several research groups, including the groups of Kishi and Nicolaou.
Applications De Recherche Scientifique
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including leukemia, breast cancer, lung cancer, and colon cancer. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit activity against other diseases, including malaria, Alzheimer's disease, and viral infections.
Propriétés
Numéro CAS |
11043-72-4 |
|---|---|
Nom du produit |
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- |
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
Clé InChI |
RJXMWQSSXZMNIT-OLHMAJIHSA-N |
SMILES isomérique |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |
SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
SMILES canonique |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Synonymes |
palasonin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



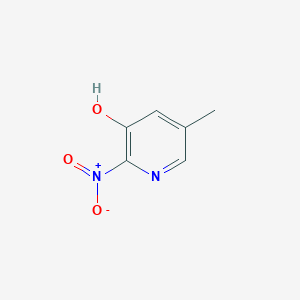
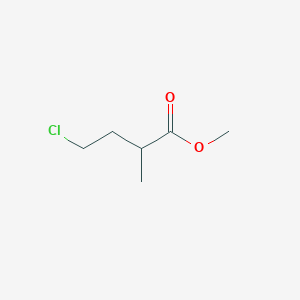

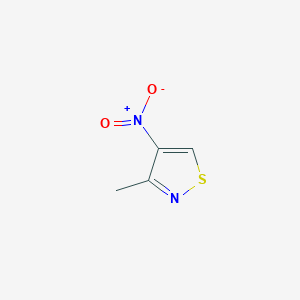
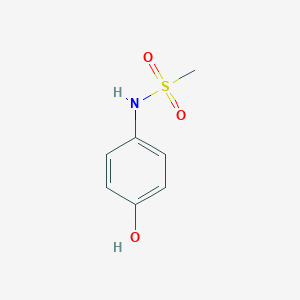
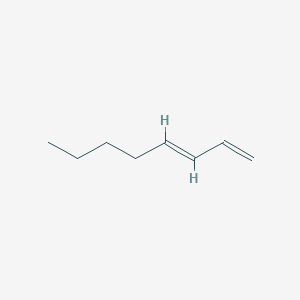
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
